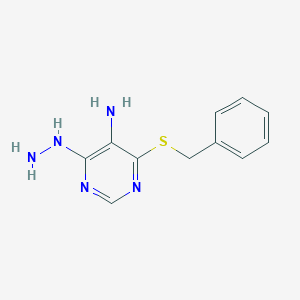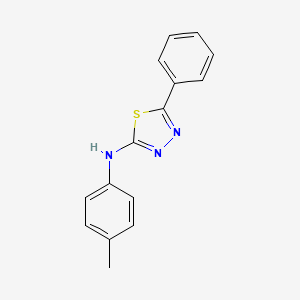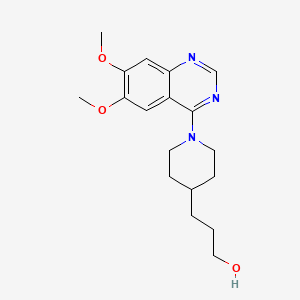
1-Phenazinecarboxylic acid, 9-phenoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-phenoxyphenazine-1-carboxylic Acid is a derivative of phenazine, a nitrogen-containing heterocyclic compound Phenazine derivatives are known for their diverse biological activities, including antimicrobial, antitumor, and antioxidant properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phenazine derivatives, including 9-phenoxyphenazine-1-carboxylic Acid, typically involves several key methods:
Wohl–Aue Method: This method involves the condensation of o-phenylenediamine with glyoxal or other aldehydes.
Beirut Method: This method uses the condensation of 1,2-diaminobenzenes with 2-carbon units.
Reductive Cyclization: This involves the cyclization of diphenylamines.
Oxidative Cyclization: This method uses 1,2-diaminobenzene or diphenylamines under oxidative conditions.
Pd-catalyzed N-arylation: This method involves the palladium-catalyzed arylation of nitrogen atoms.
Industrial Production Methods
Industrial production of phenazine derivatives often involves microbial synthesis due to its efficiency and sustainability. For example, Pseudomonas species are known to produce phenazine-1-carboxylic acid through fermentation processes. Genetic engineering techniques can enhance the yield and efficiency of these microbial production methods .
Analyse Des Réactions Chimiques
Types of Reactions
9-phenoxyphenazine-1-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phenazine-1,6-dicarboxylic acid, while reduction can yield phenazine-1-carboxamide .
Applications De Recherche Scientifique
9-phenoxyphenazine-1-carboxylic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing other complex molecules.
Biology: It exhibits antimicrobial properties, making it useful in studying bacterial and fungal infections.
Medicine: It has potential antitumor and antioxidant activities, making it a candidate for drug development.
Industry: It is used in the development of dyes and pigments due to its stable chemical structure
Mécanisme D'action
The mechanism of action of 9-phenoxyphenazine-1-carboxylic Acid involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: It disrupts the cell membrane integrity of bacteria and fungi, leading to cell death.
Antitumor Activity: It induces apoptosis in cancer cells by generating reactive oxygen species (ROS) and inhibiting topoisomerases, which are enzymes involved in DNA replication
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenazine-1-carboxylic Acid: Known for its antimicrobial and antitumor activities.
Phenazine-1-carboxamide: Exhibits similar biological activities but with different solubility properties.
2-hydroxyphenazine: Known for its antifungal properties
Uniqueness
9-phenoxyphenazine-1-carboxylic Acid is unique due to the presence of the phenoxy group, which enhances its solubility and potentially its biological activity compared to other phenazine derivatives .
Propriétés
Numéro CAS |
103942-79-6 |
|---|---|
Formule moléculaire |
C19H12N2O3 |
Poids moléculaire |
316.3 g/mol |
Nom IUPAC |
9-phenoxyphenazine-1-carboxylic acid |
InChI |
InChI=1S/C19H12N2O3/c22-19(23)13-8-4-9-14-17(13)21-18-15(20-14)10-5-11-16(18)24-12-6-2-1-3-7-12/h1-11H,(H,22,23) |
Clé InChI |
JRYGZNQVGDPOER-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC2=CC=CC3=NC4=CC=CC(=C4N=C32)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[(5-Amino-4,6-dimethoxypyrimidin-2-yl)amino]ethane-1-sulfonamide](/img/structure/B12908103.png)

![3-[(2-Methylfuran-3-yl)disulfanyl]-L-alanine](/img/structure/B12908110.png)
![Furan, 2,5-dihydro-2,5-bis(1-methylethyl)-3-[(phenylmethoxy)methyl]-](/img/structure/B12908116.png)

![Isoxazolo[5,4-b]pyridine, 6-(4-methylphenyl)-3-phenyl-](/img/structure/B12908130.png)




